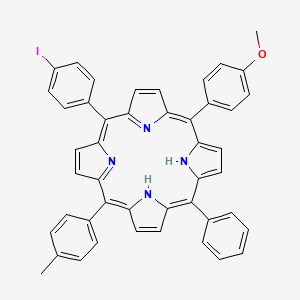
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its unique substitution pattern on the porphyrin ring, which includes iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with 4-iodobenzaldehyde, 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The compound can form metal complexes by coordinating with metal ions such as zinc, copper, or iron.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions typically involve solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and mild heating.
Oxidation and Reduction: Oxidizing agents like DDQ or reducing agents like sodium borohydride can be used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Metalation: Metal-porphyrin complexes with enhanced stability and unique electronic properties.
科学的研究の応用
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives and studying their properties.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in developing diagnostic agents and therapeutic drugs.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its unique electronic properties.
作用機序
The mechanism of action of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells. The porphyrin ring’s conjugated system allows for efficient absorption of light, and the various substituents can modulate its photophysical properties.
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin: Lacks the specific substitutions found in 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups but lacks the iodophenyl and methylphenyl substitutions.
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: Contains iodophenyl groups but lacks the methoxyphenyl and methylphenyl substitutions.
Uniqueness
The unique combination of iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups in this compound imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in photodynamic therapy and organic electronics, where specific absorption and emission characteristics are crucial.
特性
CAS番号 |
874948-42-2 |
|---|---|
分子式 |
C46H33IN4O |
分子量 |
784.7 g/mol |
IUPAC名 |
15-(4-iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C46H33IN4O/c1-28-8-10-30(11-9-28)44-37-22-20-35(48-37)43(29-6-4-3-5-7-29)36-21-23-41(49-36)46(32-14-18-34(52-2)19-15-32)42-27-26-40(51-42)45(39-25-24-38(44)50-39)31-12-16-33(47)17-13-31/h3-27,48-49H,1-2H3 |
InChIキー |
XVFKUKNFYPTFSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















